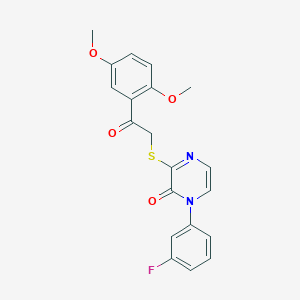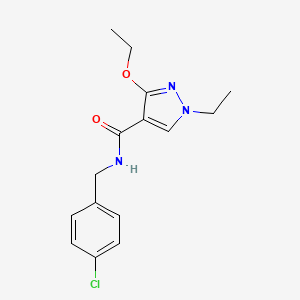![molecular formula C18H14Cl2N2OS2 B2630004 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 338957-92-9](/img/structure/B2630004.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a 2,4-dichlorophenyl group and an acetamide group. Additionally, the molecule contains a sulfanyl group linked to a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the dichlorophenyl group, the acetamide group, and the sulfanyl-linked methylphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the dichlorophenyl and acetamide groups could increase its polarity, potentially affecting its solubility in various solvents .科学的研究の応用
Thiophene Analogues of Carcinogens
Thiophene analogues, including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, have been synthesized and evaluated for potential carcinogenicity. These compounds, designed to mimic the structure of known carcinogens, were tested in vitro for their biological activity, which includes the Salmonella reverse-mutation assay and the cell-transformation assay, to predict their carcinogenic potential. The in vitro activity profiles observed indicate potential carcinogenicity, though doubt remains about their capability to cause tumors in vivo (Ashby et al., 1978).
Sulfonamides and Pharmaceutical Applications
The sulfonamide group, a key feature in many clinically used drugs, has been explored in various therapeutic domains, including as carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors. Research has focused on novel drugs incorporating sulfonamide groups, showing significant antitumor activity and potential in antiglaucoma treatments. Such studies underscore the chemical versatility and potential pharmaceutical applications of sulfonamide-bearing compounds like this compound (Carta et al., 2012).
Environmental Degradation and Toxicology
Research has also delved into the environmental impact and degradation pathways of complex organic molecules, including those structurally related to this compound. Studies on acetaminophen degradation by advanced oxidation processes (AOPs) provide insights into the biotoxicity and environmental fate of such compounds. These findings are crucial for understanding how similar compounds might behave in environmental contexts and their potential impact on ecosystems (Qutob et al., 2022).
Herbicide Toxicity and Biodegradation
The herbicide 2,4-D, chemically related to the dichlorophenyl group present in this compound, has been extensively studied for its environmental behavior and microbial biodegradation. These studies highlight the ecological risks associated with the use of chlorophenol compounds and the importance of microbial processes in mitigating environmental contamination. Insights from such research contribute to a broader understanding of how structurally similar compounds might be managed to minimize environmental harm (Magnoli et al., 2020).
作用機序
Target of Action
Thiazole derivatives, which “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a part of, have been found to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
The interaction of thiazole derivatives with their targets can lead to a variety of effects. For example, they can inhibit enzyme activity, block receptor signaling, or interfere with protein function .
Biochemical Pathways
Thiazole derivatives can affect multiple biochemical pathways. Depending on the specific targets of the compound, this could include pathways involved in cell growth, inflammation, infection, and other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on the specific structure of the compound. Factors such as solubility, stability, and molecular size can all influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in cell growth, inflammation, and infection. These effects are the result of the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-11-2-5-13(6-3-11)24-10-17(23)22-18-21-16(9-25-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQUOBPNVYJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2629922.png)
![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/no-structure.png)
![(3R,3As,6aS)-3-amino-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one;hydrochloride](/img/structure/B2629928.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)

![5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2629935.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2629938.png)

![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)
